molecular formula C11H11BrClNO3S B7826377 1-(4-Bromo-2-chlorobenzenesulfonyl)piperidin-4-one

1-(4-Bromo-2-chlorobenzenesulfonyl)piperidin-4-one

Cat. No.: B7826377
M. Wt: 352.63 g/mol
InChI Key: NPHVBGQUDAQKDR-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorobenzenesulfonyl)piperidin-4-one is a chemical compound characterized by its bromo and chloro substituents on the benzene ring, and a sulfonyl group attached to a piperidin-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorobenzenesulfonyl)piperidin-4-one typically involves the following steps:

  • Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 4 and 2 positions, respectively.

  • Sulfonylation: The bromo-chloro benzene derivative is then treated with chlorosulfonic acid to introduce the sulfonyl group.

  • Piperidin-4-one Formation: The sulfonylated benzene derivative is reacted with piperidin-4-one under suitable conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur at the bromo or chloro positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and strong bases such as sodium hydroxide (NaOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

  • Substitution Products: Derivatives with different substituents at the bromo or chloro positions.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-chlorobenzenesulfonyl)piperidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzenesulfonyl)piperidin-4-one: Similar structure but lacks the bromo substituent.

  • 1-(4-Bromobenzenesulfonyl)piperidin-4-one: Similar structure but lacks the chloro substituent.

  • 1-(2-Chlorobenzenesulfonyl)piperidin-4-one: Similar structure but with different positions of the chloro substituent.

Uniqueness: 1-(4-Bromo-2-chlorobenzenesulfonyl)piperidin-4-one is unique due to the presence of both bromo and chloro substituents on the benzene ring, which can influence its reactivity and biological activity compared to its similar counterparts.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)sulfonylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHVBGQUDAQKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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